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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers encountering low yields during long non-coding RNA

(lncRNA) extraction from formalin-fixed, paraffin-embedded (FFPE) tissue samples.

Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for low lncRNA yield from FFPE samples?

A1: Low lncRNA yield from FFPE tissues is a common issue stemming from several factors

inherent to the tissue preservation process. Formalin fixation leads to chemical modification

and cross-linking of RNA with proteins, as well as RNA fragmentation.[1][2] The age of the

FFPE block and storage conditions also play a crucial role, with older blocks and suboptimal

storage leading to further RNA degradation.[1][3][4] Additionally, inefficiencies in the extraction

protocol, such as incomplete deparaffinization or insufficient proteinase K digestion, can

significantly reduce yield.[5][6]

Q2: How does the age of the FFPE block affect lncRNA yield?

A2: The duration of storage of FFPE blocks can negatively impact RNA quality and yield.[1][3]

[4] Over time, RNA becomes progressively more fragmented, making it challenging to isolate

long transcripts like lncRNAs.[1] Studies have shown a negative correlation between the age of

the FFPE sample and the integrity of the extracted RNA.[7][8] However, successful extractions

can still be achieved from older blocks (even those stored for over 10 years) if the initial fixation

and processing were optimal.[7]
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Q3: Can I use standard RNA extraction kits for lncRNA from FFPE samples?

A3: While some standard RNA extraction kits may yield some lncRNA, it is highly

recommended to use kits specifically designed for FFPE samples.[9][10] These kits include

reagents and protocols optimized to reverse formaldehyde cross-linking and to efficiently lyse

FFPE tissues, which is critical for maximizing the recovery of fragmented and modified RNA,

including lncRNAs.[10][11]

Q4: What is a realistic expectation for lncRNA yield from FFPE tissue?

A4: The expected yield of total RNA from FFPE samples can vary widely depending on the

tissue type, the size of the tissue section, the age of the block, and the extraction method used.

[5][12] Total RNA yields can range from nanograms to micrograms.[5][6] lncRNAs constitute a

small fraction of the total RNA pool, and their yields will be correspondingly lower. It is important

to have realistic expectations and to quantify the extracted RNA using a sensitive method like a

fluorometer.

Q5: How can I assess the quality of my extracted lncRNA?

A5: Due to the inherent fragmentation of RNA from FFPE samples, traditional RNA quality

metrics like the RNA Integrity Number (RIN) are often not informative and typically yield low

scores.[13][14] A more relevant metric for FFPE-derived RNA is the DV200 value, which

represents the percentage of RNA fragments greater than 200 nucleotides in length.[13][14] A

higher DV200 value is generally indicative of better quality RNA for downstream applications.

This can be assessed using microfluidic electrophoresis systems.

Troubleshooting Guide: Low lncRNA Yield
This guide addresses specific issues that can lead to low lncRNA yield and provides potential

solutions.
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Problem Potential Cause Recommended Solution

Very low or no RNA pellet after

precipitation
Incomplete deparaffinization

Ensure complete removal of

paraffin by using fresh xylene

and performing an adequate

number of washes. Consider

extending the incubation time

in xylene.[12][15]

Inefficient tissue lysis

Extend the proteinase K

digestion time (e.g., overnight)

and ensure the digestion

temperature is optimal

(typically 55-60°C).[5][6]

Consider increasing the

amount of proteinase K.[16]

Starting with too little tissue

Increase the amount of starting

material by using more or

thicker tissue sections. Note

that thicker sections may

require longer digestion times.

[17]

Low A260/280 ratio (<1.8) Protein contamination

Ensure complete proteinase K

digestion. During phase

separation (if using a phenol-

based method), be careful not

to transfer any of the

interphase. Include additional

wash steps in your purification

protocol.

Low A260/230 ratio (<1.8)
Contamination with residual

solvents or salts

Ensure all ethanol from wash

steps is completely removed

before elution. If using a

column-based kit, make sure

the column is not overloaded.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.protocols.io/view/rna-extraction-from-formalin-fixed-paraffin-embedd-q26g7m5x9gwz/v1
https://superiorbiodx.com/blog/deparaffinization-protocol/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2672087/
https://www.tandfonline.com/doi/full/10.2144/000112703
https://www.mpbio.com/eu/tips-for-rna-extraction-troubleshooting
https://www.ohsu.edu/sites/default/files/2021-04/Preparation%20of%20FFPE%20sections%20for%20RNA%20isolation_GPSR_Feb_2021.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b022017?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


RNA appears degraded with

no visible high molecular

weight bands

Poor quality of the FFPE block

(e.g., prolonged fixation,

improper storage)

While you cannot reverse

severe degradation, optimizing

the extraction protocol to

recover all usable fragments is

key. Use a kit designed for

fragmented RNA. For

downstream analysis, design

assays that target shorter

amplicons.[18]

RNase contamination

Use RNase-free reagents and

consumables. Work in a clean

environment and wear gloves

at all times.[4]

Yield is sufficient, but

downstream applications (e.g.,

RT-qPCR) fail

Presence of PCR inhibitors

from the FFPE process

Use a purification kit that is

effective at removing inhibitors.

Consider an additional clean-

up step for the extracted RNA.

Inefficient reverse transcription

Due to RNA fragmentation,

oligo(dT) primers are not

recommended for reverse

transcription of FFPE-derived

RNA. Use random primers or

gene-specific primers instead.

[19]

Quantitative Data Summary
The following table summarizes expected total RNA yields from FFPE tissues based on various

extraction kits and conditions. Specific quantitative data for lncRNA yield is limited in the

literature; however, the yield of total RNA can serve as an indicator of the overall efficiency of

the extraction.
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Extraction

Kit/Method
Tissue Type Input Amount

Average Total

RNA Yield
Reference

Ambion

RecoverAll Kit
Breast Cancer 10 µm section

Consistently

highest yield

compared to 4

other kits

[2]

Roche High Pure

RNA Kit
Breast Cancer Not specified

Variable, up to 9

µg
[5][6]

Qiagen RNeasy

FFPE Kit
Breast Cancer Not specified

Variable, up to 9

µg
[5][6]

Optimized

Protocol

Archival FFPE

tissue
1 µm section 4.5 to 5.5 pg [20]

TRI Reagent

Protocol

Oral Squamous

Cell Carcinoma
Not specified

308.7 ± 227.1

ng/µl
[7]

Experimental Protocols
Deparaffinization of FFPE Tissue Sections
This protocol describes the removal of paraffin from FFPE tissue sections, a critical first step for

successful RNA extraction.

Materials:

FFPE tissue sections on slides or as scrolls

Xylene (histological grade)

Ethanol (100%, 95%, 70%)

Nuclease-free microcentrifuge tubes

Microcentrifuge

Vortexer
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Procedure:

Place 1-4 sections (10-20 µm thick) into a 1.5 ml nuclease-free microcentrifuge tube.

Add 1 ml of xylene to the tube.

Vortex vigorously for 30 seconds and incubate at room temperature for 5-10 minutes to

dissolve the paraffin.

Centrifuge at maximum speed (e.g., 14,000 x g) for 2 minutes.[12]

Carefully remove the supernatant without disturbing the tissue pellet.

Add 1 ml of 100% ethanol to wash the pellet. Vortex briefly.

Centrifuge at maximum speed for 2 minutes. Remove the supernatant.

Repeat the 100% ethanol wash (steps 6-7).

Wash the pellet with 1 ml of 95% ethanol, vortex, centrifuge, and remove the supernatant.

Wash the pellet with 1 ml of 70% ethanol, vortex, centrifuge, and remove the supernatant.

After the final wash, carefully remove all residual ethanol and air-dry the pellet for 5-10

minutes. Do not over-dry the pellet. The tissue is now ready for proteinase K digestion.[12]

[21]

Proteinase K Digestion
This step is crucial for digesting proteins and releasing nucleic acids from the tissue.

Materials:

Deparaffinized tissue pellet

Digestion Buffer (provided with most FFPE RNA extraction kits)

Proteinase K
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Heating block or water bath

Procedure:

Prepare the proteinase K digestion master mix according to the manufacturer's instructions

of your chosen FFPE RNA extraction kit.

Resuspend the deparaffinized tissue pellet in the digestion buffer containing proteinase K.

Incubate the sample at the recommended temperature, typically 55-60°C, for the

recommended time. For low-yield samples, extending the incubation time to overnight can

significantly improve the yield.[5][6]

After digestion, proceed with the protocol for reversing formaldehyde cross-linking, which

often involves a higher temperature incubation (e.g., 80°C for 15 minutes), as specified by

your kit's protocol.[21]

Visualizations
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Caption: Troubleshooting workflow for low lncRNA yield from FFPE samples.
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This diagram outlines a logical progression for troubleshooting low lncRNA yield, starting from

initial checks of the sample material to optimization of key protocol steps.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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